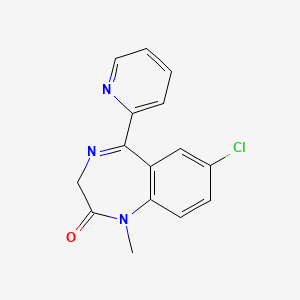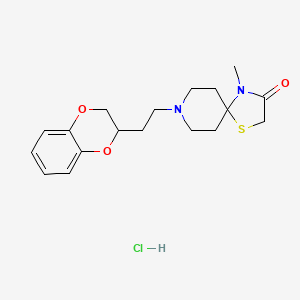
8-(1,4-Benzodioxan-2-ylethyl)-4-methyl-3-oxo-1-thia-4,8-diazaspiro(4.5)decane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(1,4-Benzodioxan-2-ylethyl)-4-methyl-3-oxo-1-thia-4,8-diazaspiro(4.5)decane hydrochloride is a complex organic compound that features a unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of multiple functional groups, such as the benzodioxane moiety and the spirocyclic framework, contributes to its diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1,4-Benzodioxan-2-ylethyl)-4-methyl-3-oxo-1-thia-4,8-diazaspiro(4.5)decane hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxane Moiety: The benzodioxane ring is synthesized through the condensation of catechol with ethylene glycol in the presence of an acid catalyst.
Attachment of the Ethyl Group: The benzodioxane moiety is then reacted with an appropriate ethylating agent to introduce the ethyl group at the 2-position.
Formation of the Spirocyclic Framework: The spirocyclic structure is constructed by reacting the benzodioxane derivative with a suitable thia-diazaspirodecane precursor under controlled conditions.
Introduction of the Methyl and Oxo Groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
8-(1,4-Benzodioxan-2-ylethyl)-4-methyl-3-oxo-1-thia-4,8-diazaspiro(4.5)decane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce double bonds.
Substitution: The benzodioxane moiety can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Cyclization: Intramolecular cyclization reactions can be employed to form additional ring structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Cyclization: Cyclization reactions may require acidic or basic catalysts and elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the benzodioxane ring.
Aplicaciones Científicas De Investigación
8-(1,4-Benzodioxan-2-ylethyl)-4-methyl-3-oxo-1-thia-4,8-diazaspiro(4.5)decane hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Pharmacology: Studies focus on its interactions with biological targets, including receptors and enzymes, to understand its pharmacokinetic and pharmacodynamic properties.
Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.
Industrial Chemistry: Its reactivity and stability make it a candidate for various industrial applications, including the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 8-(1,4-Benzodioxan-2-ylethyl)-4-methyl-3-oxo-1-thia-4,8-diazaspiro(4.5)decane hydrochloride involves its interaction with specific molecular targets. These targets may include:
Receptors: The compound may bind to and modulate the activity of certain receptors, influencing cellular signaling pathways.
Enzymes: It may act as an inhibitor or activator of enzymes, affecting metabolic processes.
Ion Channels: The compound could interact with ion channels, altering ion flux and cellular excitability.
The exact pathways and molecular targets involved depend on the specific biological context and the compound’s structural features.
Comparación Con Compuestos Similares
Similar Compounds
- 8-(1,4-Benzodioxan-2-ylethyl)-3-oxo-1-thia-4,8-diazaspiro(4.5)decane maleate
- 8-[2-(1,4-Benzodioxan-2-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione hydrochloride
Uniqueness
8-(1,4-Benzodioxan-2-ylethyl)-4-methyl-3-oxo-1-thia-4,8-diazaspiro(4.5)decane hydrochloride is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness contributes to its distinct chemical reactivity and biological activity compared to similar compounds. The presence of the benzodioxane moiety, in particular, imparts specific electronic and steric properties that influence its interactions with biological targets and its overall stability.
Propiedades
Número CAS |
24798-36-5 |
|---|---|
Fórmula molecular |
C18H25ClN2O3S |
Peso molecular |
384.9 g/mol |
Nombre IUPAC |
8-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-4-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one;hydrochloride |
InChI |
InChI=1S/C18H24N2O3S.ClH/c1-19-17(21)13-24-18(19)7-10-20(11-8-18)9-6-14-12-22-15-4-2-3-5-16(15)23-14;/h2-5,14H,6-13H2,1H3;1H |
Clave InChI |
DPNJRBPLEODCQF-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)CSC12CCN(CC2)CCC3COC4=CC=CC=C4O3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


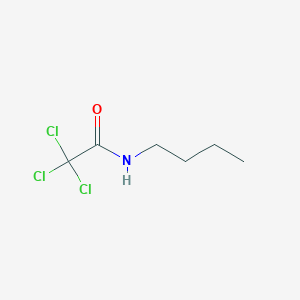
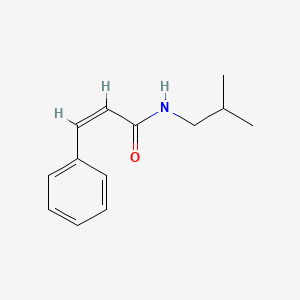

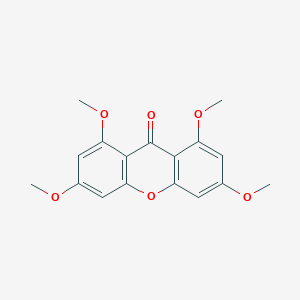
![Benzoic acid, 5-amino-2-[(4-aminophenyl)sulfonyl]-, methyl ester](/img/structure/B14688809.png)
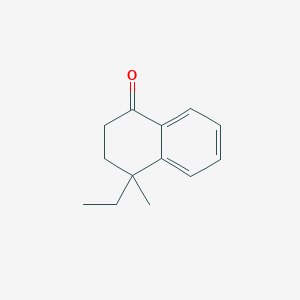
![3-Azaspiro[bicyclo[3.1.1]heptane-6,1'-cycloheptane]-2,4-dione](/img/structure/B14688819.png)
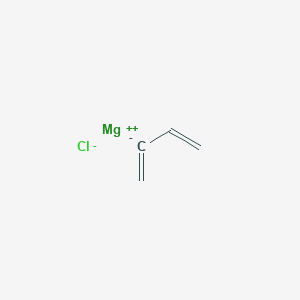
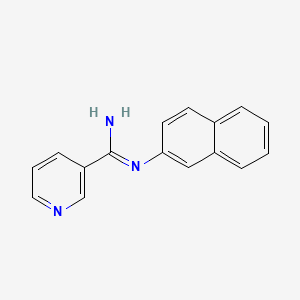
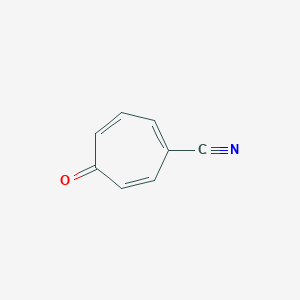

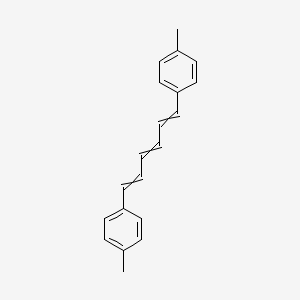
![N,N-Dimethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14688851.png)
